molecular formula C21H20ClN3O4S B12363697 Hsd17B13-IN-94

Hsd17B13-IN-94

Cat. No.: B12363697
M. Wt: 445.9 g/mol
InChI Key: RPFASOHQEXEPRA-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Hsd17B13-IN-94 involve complex organic synthesis techniques. The preparation of this compound typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

Hsd17B13-IN-94 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Potential

  • Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) :
    • Research indicates that inhibition of HSD17B13 can protect against liver fibrosis associated with NAFLD and NASH. A loss-of-function variant of HSD17B13 has been linked to decreased liver fibrosis risk, suggesting that targeted inhibition may yield similar protective effects .
    • Clinical trials are underway to evaluate RNA interference therapies targeting HSD17B13, demonstrating significant down-regulation of liver HSD17B13 expression and improvement in liver function markers such as serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) .
  • Lipid Metabolism :
    • Studies have shown that HSD17B13 plays a role in lipid droplet dynamics and fatty acid metabolism. Inhibition with compounds like Hsd17B13-IN-94 could potentially alter lipid accumulation in hepatocytes, promoting healthier lipid profiles .
    • The compound has been used in cellular models to assess its impact on lipid droplet size and composition, revealing insights into its potential to modulate fatty acid oxidation and lipolysis .

Case Study 1: Metabolomic Profiling

A study utilizing metabolomic approaches demonstrated that knockdown of HSD17B13 led to decreased pyrimidine catabolism and increased hepatic glycerolipids in mouse models. This suggests that this compound could similarly influence metabolic pathways related to liver health .

Case Study 2: Genetic Variants

Research into genetic variants such as rs72613567 has shown that individuals with certain alleles exhibit lower levels of liver fibrosis. Investigating how this compound interacts with these genetic factors could provide further understanding of its efficacy in diverse populations .

Data Table: Summary of Research Findings

Study Findings Implications
Nature CommunicationsSynthetic substrates reveal selective inhibition in primary human hepatocytesValidates use of inhibitors for quantitative enzymatic studies
PMC ArticleLoss-of-function variant associated with decreased liver fibrosisSupports therapeutic targeting for NAFLD/NASH
Frontiers in Molecular BiosciencesHSD17B13 primarily localized in hepatocytes; potential therapeutic targetEncourages development of small-molecule inhibitors
PMC ArticleDiscovery of novel inhibitors; pharmacokinetic profiling indicates systemic efficacyPromotes further clinical investigation into therapeutic applications

Mechanism of Action

Hsd17B13-IN-94 exerts its effects by inhibiting the activity of hydroxysteroid 17β-dehydrogenase 13. This enzyme is involved in the regulation of lipid droplet biogenesis, growth, and degradation in hepatocytes. By inhibiting HSD17B13, this compound can modulate lipid metabolism and reduce the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 .

Comparison with Similar Compounds

Hsd17B13-IN-94 is unique in its high specificity and potency as an inhibitor of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting 17β-HSD1, 17β-HSD2, and 17β-HSD4. These compounds share similar mechanisms of action but differ in their specificity for different hydroxysteroid dehydrogenase isoforms .

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

5-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-12-24-18(20(28)23-10-9-13-5-3-4-6-17(13)29-2)21(30-12)25-19(27)14-7-8-16(26)15(22)11-14/h3-8,11,26H,9-10H2,1-2H3,(H,23,28)(H,25,27)

InChI Key

RPFASOHQEXEPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)NC(=O)C2=CC(=C(C=C2)O)Cl)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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